![molecular formula C9H6Cl2N2 B7902844 2-(2,5-Dichlorophenyl)imidazole](/img/structure/B7902844.png)
2-(2,5-Dichlorophenyl)imidazole
Overview
Description
2-(2,5-Dichlorophenyl)imidazole is a useful research compound. Its molecular formula is C9H6Cl2N2 and its molecular weight is 213.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-Dichlorophenyl)imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-Dichlorophenyl)imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agents : Analogues of imidazole, including those with dichlorophenyl groups, have shown potential as novel antibacterial agents. For example, a study found that certain structural features of these compounds, such as the presence of two aryl rings and an imidazole NH group, are essential for good levels of activity against methicillin-resistant Staphylococcus aureus (MRSA) (Antolini et al., 1999).
Antifungal Activity : Imidazole derivatives have been synthesized for their antifungal properties. For instance, new 1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole compounds were synthesized and evaluated for antifungal activity against various strains, including Candida albicans and Aspergillus fumigatus (Chevreuil et al., 2008).
Corrosion Inhibition : Imidazole derivatives are also studied for their corrosion inhibition properties. A study explored the adsorption and corrosion inhibition properties of two imidazole derivatives on mild steel in sulfuric acid medium, finding high resistance and efficiency as mixed-type inhibitors (Ouakki et al., 2019).
Inhibitors of Lck Kinase : Certain imidazole derivatives have been identified as inhibitors of lck kinase, a protein important in T-cell signaling. Research identified structural features crucial for inhibitory activity, leading to the development of more potent compounds (Snow et al., 2002).
Medicinal Chemistry : The imidazole ring is a key feature in various bioactive compounds. A comprehensive review highlights the wide presence of the imidazole ring in natural and synthetic molecules, exhibiting a broad range of bioactivities and applications in medicinal chemistry (Zhang et al., 2014).
properties
IUPAC Name |
2-(2,5-dichlorophenyl)-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-5H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJMZHFRQAWPMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC=CN2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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